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Introduction
Caleosins (CLO) are a multifunctional family of calcium-binding proteins ubiquitously found in

plants and fungi.[1] These proteins are typically associated with lipid droplets and play crucial

roles in various physiological processes, including lipid metabolism, seed germination, and

responses to both biotic and abiotic stresses.[1][2][3] Structurally, caleosins possess a single

EF-hand calcium-binding motif, a central hydrophobic domain that anchors the protein to lipid

droplets, and a C-terminal region with phosphorylation and heme-binding sites.[3][4] Several

members of the caleosin family, such as RD20/CLO3 in Arabidopsis thaliana, have been

implicated in abscisic acid (ABA) and G-protein signaling pathways, highlighting their

importance in plant development and environmental adaptation.[5][6][7]

The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing,

enabling researchers to elucidate gene function through targeted knockouts.[8][9] This

technology is particularly valuable for studying gene families like caleosins, where functional

redundancy can mask the effects of single-gene mutations. This document provides detailed

application notes and protocols for utilizing CRISPR-Cas9 to investigate the function of

Caleosin genes in plants.
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The following tables summarize quantitative data from studies on Arabidopsis thaliana Caleosin

mutants, providing insights into the functional consequences of gene disruption.

Table 1: Effect of rd20 (AtCLO3) Mutation on ABA Sensitivity during Seed Germination

Genotype Treatment
Germination Rate (%) after
3 days

Wild-Type (WT) 0 µM ABA ~98%

2 µM ABA ~40%

rd20 knockout 0 µM ABA ~98%

2 µM ABA ~80%

RD20 Overexpressor 0 µM ABA ~98%

2 µM ABA ~20%

Data adapted from studies on ABA-mediated regulation of germination.[6]

Table 2: Impact of clo1 Mutation on Fatty Acid Composition in Mature Seeds

Genotype Fatty Acid Relative Abundance (%)

Wild-Type (Col-0) 18:1 (Oleic acid) Lower

20:1 (Eicosenoic acid) Higher

clo1 knockout 18:1 (Oleic acid) Increased

20:1 (Eicosenoic acid) Significantly Lower

Data adapted from studies on the role of CLO1 in seed lipid composition.[3]
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The following diagram illustrates the role of the Caleosin protein RD20/CLO3 as a negative

regulator of the G-protein alpha subunit (GPA1) in Arabidopsis. This interaction is calcium-

dependent and influences downstream physiological responses such as hypocotyl growth and

leaf morphology.[7]
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Caption: Caleosin RD20/CLO3 as a negative regulator in G-protein signaling.

Experimental Workflow for CRISPR-Cas9 Mediated Study of Caleosin Function

This workflow outlines the key steps from designing the gene knockout strategy to the final

phenotypic analysis of the generated mutant plants.
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Phase 1: Design & Cloning
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Caption: Workflow for Caleosin gene functional analysis using CRISPR-Cas9.
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Experimental Protocols
Protocol 1: sgRNA Design and Vector Construction for
Caleosin Gene Knockout
This protocol details the steps for designing single guide RNAs (sgRNAs) to target a Caleosin

gene and cloning them into a plant-compatible CRISPR-Cas9 expression vector.

1.1. sgRNA Design:

Obtain Target Gene Sequence: Retrieve the full genomic DNA sequence of the target

Caleosin gene from a plant genome database (e.g., TAIR for Arabidopsis thaliana).

Identify Target Exons: To ensure a complete knockout, target a region within the first or

second exon of the gene to induce a frameshift mutation.

Use sgRNA Design Tools: Utilize online tools such as CRISPys or SnapGene to identify

potential 20-nucleotide sgRNA target sequences.[10][11] These tools will identify sequences

that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically

'NGG' for Streptococcus pyogenes Cas9.[11]

Evaluate Off-Target Effects: The design tools will also predict potential off-target sites in the

genome. Select sgRNAs with the lowest predicted off-target scores to ensure specificity. For

gene families like Caleosins, it may be desirable to design an sgRNA that targets a

conserved region to knock out multiple members simultaneously.[10]

1.2. Vector Construction (using Golden Gate Cloning):

This method allows for the seamless insertion of the sgRNA into the CRISPR-Cas9 vector.

Synthesize Oligonucleotides: For each selected sgRNA, synthesize two complementary DNA

oligonucleotides with appropriate overhangs for cloning into your chosen CRISPR-Cas9

vector (e.g., pHEE401E_UBQ_Bar).[12]

Phosphorylate and Anneal Oligos:

Mix equal molar amounts of the forward and reverse oligos.
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Add T4 Ligation Buffer and T4 Polynucleotide Kinase (PNK).

Incubate in a thermocycler to phosphorylate and anneal the oligos, forming a double-

stranded DNA fragment.

Set up Golden Gate Reaction:

In a single tube, combine the annealed oligo duplex, the recipient CRISPR-Cas9 plant

expression vector, a Type IIS restriction enzyme (e.g., BsaI), and T4 DNA ligase.

Perform the reaction in a thermocycler with multiple cycles of digestion and ligation to

ensure efficient assembly.

Transform E. coli:

Transform chemically competent E. coli cells with the Golden Gate reaction product.

Plate on LB agar with the appropriate antibiotic for selection.

Verify Clones:

Perform colony PCR on the resulting colonies to screen for positive clones.

Isolate plasmid DNA from positive colonies and confirm the correct insertion of the sgRNA

sequence via Sanger sequencing.

Protocol 2: Agrobacterium-mediated Transformation of
Arabidopsis thaliana
This protocol describes the floral dip method for transforming Arabidopsis with the Caleosin-

targeting CRISPR-Cas9 construct.

2.1. Agrobacterium Transformation:

Transform electrocompetent Agrobacterium tumefaciens (e.g., strain GV3101) with the

verified CRISPR-Cas9 plasmid.[13]
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Plate on LB agar containing appropriate antibiotics for both the Agrobacterium strain and the

plasmid.

Incubate at 28°C for 2-3 days until colonies appear.

Inoculate a single colony into liquid LB with antibiotics and grow overnight at 28°C with

shaking.

2.2. Plant Preparation and Floral Dip:

Grow Arabidopsis thaliana plants until they are flowering. For optimal results, clip the first

bolts to encourage the growth of multiple secondary bolts.

Prepare the Agrobacterium infiltration culture by pelleting the overnight culture and

resuspending it in a 5% sucrose solution to an OD600 of approximately 0.8.

Just before dipping, add Silwet L-77 to a final concentration of 0.02-0.05% to act as a

surfactant.

Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium

solution for 30-60 seconds with gentle agitation.

Place the dipped plants in a tray, cover with a plastic dome to maintain high humidity, and

keep in the dark for 16-24 hours.

Return the plants to normal growth conditions and allow them to set seed.

2.3. Selection of T1 Transformants:

Harvest the T1 seeds after the plants have dried.

Sterilize the seeds and plate them on Murashige and Skoog (MS) medium containing the

appropriate selection agent (e.g., hygromycin or kanamycin) to select for transformed plants.

Transplant the surviving green seedlings to soil and grow them to maturity.

Protocol 3: Mutation Detection and Analysis
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This protocol outlines the steps to identify CRISPR-Cas9 induced mutations in the target

Caleosin gene and to select for homozygous mutant lines.

3.1. Genomic DNA Extraction:

Collect leaf tissue from T1 transgenic plants.

Extract genomic DNA using a plant DNA extraction kit or a CTAB-based method.

3.2. PCR Amplification of the Target Region:

Design PCR primers that flank the sgRNA target site in the Caleosin gene, amplifying a

region of 400-800 bp.

Perform PCR using the extracted genomic DNA as a template.

3.3. T7 Endonuclease I (T7E1) Assay:

The T7E1 assay is a cost-effective method to screen for the presence of insertions or deletions

(indels).[14][15]

Denaturation and Reannealing:

Take the PCR product from the previous step.

Denature the DNA by heating to 95°C for 5 minutes.

Gradually cool the sample to room temperature to allow for the formation of

heteroduplexes between wild-type and mutant DNA strands.

T7E1 Digestion:

Incubate the reannealed PCR product with T7 Endonuclease I. The enzyme will cleave at

the mismatched sites in the heteroduplexes.

Gel Electrophoresis:

Run the digested products on an agarose gel.
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The presence of cleaved DNA fragments of the expected sizes indicates a successful

mutation. Wild-type samples will show only the undigested PCR product.

3.4. Sanger Sequencing:

For plants that show mutations in the T7E1 assay, purify the PCR product and send it for

Sanger sequencing to determine the exact nature of the indel.

Analyze the sequencing chromatograms to identify frameshift mutations that would lead to a

gene knockout.

3.5. Selection of Homozygous Lines:

Allow the T1 plants with confirmed mutations to self-pollinate and collect the T2 seeds.

Screen the T2 generation for homozygous mutants (plants where both alleles of the Caleosin

gene are mutated). This can be done by performing the T7E1 assay; homozygous mutants

will not show cleavage as no heteroduplexes will form.

Confirm the homozygous status by Sanger sequencing.

Propagate the homozygous T2 lines to the T3 generation to ensure the mutation is stable

and heritable. These homozygous lines can then be used for detailed phenotypic

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12300353?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12300353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

